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molecular formula C14H16N2O5 B2650328 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione CAS No. 75535-95-4

1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione

Cat. No. B2650328
M. Wt: 292.291
InChI Key: XADOJCGJGFXLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400506

Procedure details

A mixture of 1-(3,4-dimethoxyphenylethyl)barbituric acid (20.2 g) and phosphorus oxychloride (100 ml) is refluxed for 2.5 hours at 100°-110° C. The excess of phosphorus oxychloride is distilled. The residue is poured onto crushed ice and made basic with a cold solution of 30% aqueous sodium hydroxide. A yellow gummy precipitate is separated and extracted with chloroform. The extract is washed with water, dried over sodium sulfate and concentrated to dryness under reduced pressure. The residue is purified by passage over a silica gel column using chloroform as eluent to give the desired compound.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]2[C:20](=O)[CH2:19][C:17](=O)[NH:16][C:14]2=[O:15])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:17]1[CH:19]=[C:20]2[C:6]3[C:5]([CH2:11][CH2:12][N:13]2[C:14](=[O:15])[N:16]=1)=[CH:4][C:3]([O:2][CH3:1])=[C:8]([O:9][CH3:10])[CH:7]=3

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN1C(=O)NC(=O)CC1=O
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2.5 hours at 100°-110° C
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
The excess of phosphorus oxychloride is distilled
ADDITION
Type
ADDITION
Details
The residue is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
A yellow gummy precipitate is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by passage over a silica gel column

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(N2C(C3=CC(=C(C=C3CC2)OC)OC)=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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